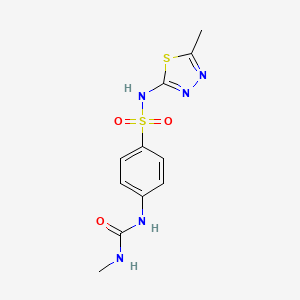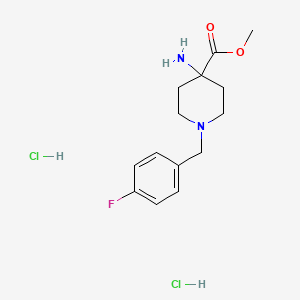
(R)-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple fluorine atoms, a bromine atom, and an amino group attached to a tetrahydronaphthalene ring system.
Méthodes De Préparation
The synthesis of ®-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride involves several steps. The synthetic route typically starts with the preparation of the tetrahydronaphthalene core, followed by the introduction of the bromine and fluorine atoms. The amino group is then added through a substitution reaction. The final step involves the esterification of the compound to form the ethyl ester, followed by the formation of the hydrochloride salt.
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts would be carefully controlled to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
®-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing fluorine atoms, which are important in medicinal chemistry.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: Its potential as a pharmaceutical intermediate or as a lead compound for drug development is of significant interest.
Industry: The compound’s properties may make it useful in the development of new materials or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which ®-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through its amino group and other functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved would depend on the specific targets and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to ®-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride include other fluorinated naphthalene derivatives and brominated amino compounds. These compounds share some structural features but may differ in the number and position of fluorine and bromine atoms, as well as the presence of other functional groups. The uniqueness of ®-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
1427514-90-6 |
|---|---|
Formule moléculaire |
C14H15BrClF4NO2 |
Poids moléculaire |
420.62 g/mol |
Nom IUPAC |
ethyl 2-[(1R)-1-amino-7-bromo-4,4-difluoro-2,3-dihydronaphthalen-1-yl]-2,2-difluoroacetate;hydrochloride |
InChI |
InChI=1S/C14H14BrF4NO2.ClH/c1-2-22-11(21)14(18,19)12(20)5-6-13(16,17)9-4-3-8(15)7-10(9)12;/h3-4,7H,2,5-6,20H2,1H3;1H/t12-;/m1./s1 |
Clé InChI |
GJILKLKFYJOFHV-UTONKHPSSA-N |
SMILES isomérique |
CCOC(=O)C([C@]1(CCC(C2=C1C=C(C=C2)Br)(F)F)N)(F)F.Cl |
SMILES canonique |
CCOC(=O)C(C1(CCC(C2=C1C=C(C=C2)Br)(F)F)N)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-(2-(2-hydroxyethoxy)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13100701.png)

![2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100729.png)









![N-Methylpyrido[3,2-c]pyridazin-4-amine](/img/structure/B13100775.png)
